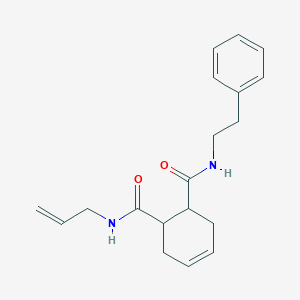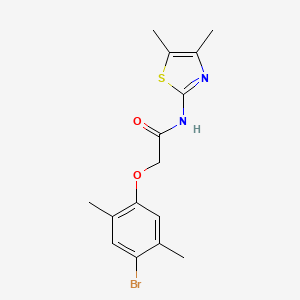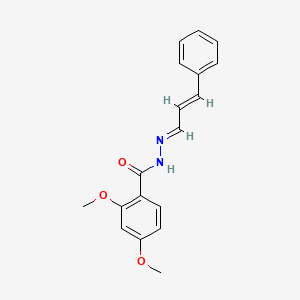![molecular formula C18H15Cl2NO2 B5105754 8-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]quinoline](/img/structure/B5105754.png)
8-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]quinoline, also known as quinoline-8-yl 2-(2,4-dichloro-6-methylphenoxy)ethyl ether, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 8-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]quinoline is not fully understood. However, it has been suggested that it may act by inhibiting DNA synthesis, inducing apoptosis, and disrupting cell membrane integrity.
Biochemical and Physiological Effects:
Studies have shown that 8-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]quinoline can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of viruses and bacteria. In addition, it has been reported to possess anti-inflammatory properties and to protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]quinoline in lab experiments is its broad range of potential therapeutic applications. Additionally, it has been shown to possess relatively low toxicity. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 8-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]quinoline. One area of interest is its potential use as an anti-inflammatory agent, particularly in the treatment of inflammatory bowel disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential. Other potential future directions include investigating its use in combination with other therapeutic agents and exploring its potential use in the treatment of viral and bacterial infections.
In conclusion, 8-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]quinoline is a chemical compound with promising potential for therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
Synthesemethoden
The synthesis method of 8-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]quinoline involves the reaction of 8-hydroxyquinoline with 2-(2,4-dichloro-6-methylphenoxy)ethyl chloride in the presence of a base. The resulting product is then purified through recrystallization. This method has been reported to yield a high purity product with a yield of up to 70%.
Wissenschaftliche Forschungsanwendungen
8-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]quinoline has been studied extensively for its potential therapeutic applications. It has been shown to possess antitumor, antiviral, and antibacterial properties. Additionally, it has been investigated for its potential use as an anti-inflammatory agent and for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
8-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO2/c1-12-10-14(19)11-15(20)18(12)23-9-8-22-16-6-2-4-13-5-3-7-21-17(13)16/h2-7,10-11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZIYBVMQGXKGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCOC2=CC=CC3=C2N=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride](/img/structure/B5105677.png)
![2-(2-chloro-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B5105685.png)


![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5105698.png)
![1-(3-methoxybenzyl)-4-[(1-oxido-2-pyridinyl)carbonyl]piperazine trifluoroacetate](/img/structure/B5105706.png)
![8-ethoxy-6-nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5105721.png)
![4-({[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)-2-methoxyphenol hydrochloride](/img/structure/B5105734.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5105757.png)




